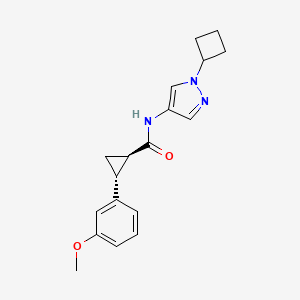![molecular formula C18H18F2N2O2 B7351038 N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide](/img/structure/B7351038.png)
N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide, commonly known as JNJ-40411813, is a novel drug candidate that has shown promising results in preclinical studies. It belongs to the class of drugs known as selective orexin receptor antagonists and is being developed for the treatment of various sleep disorders.
Mecanismo De Acción
JNJ-40411813 is a selective orexin receptor antagonist that blocks the binding of orexin to its receptors in the brain. Orexin is a neuropeptide that is involved in the regulation of wakefulness and sleep. By blocking the orexin receptors, JNJ-40411813 promotes sleep and reduces wakefulness. The mechanism of action of JNJ-40411813 is selective, as it only targets the orexin receptors and does not affect other neurotransmitter systems in the brain.
Biochemical and Physiological Effects
JNJ-40411813 has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to increase the levels of GABA, a neurotransmitter that promotes sleep, in the brain. It has also been shown to decrease the levels of orexin, which promotes wakefulness. JNJ-40411813 has been shown to have minimal effects on other neurotransmitter systems in the brain, which reduces the risk of side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
JNJ-40411813 has several advantages for lab experiments. It has high selectivity for the orexin receptors, which reduces the risk of off-target effects. It also has high potency, which allows for the use of lower doses in experiments. However, JNJ-40411813 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in some experiments. It also has a short half-life, which can limit its effectiveness in some experiments.
Direcciones Futuras
For research on JNJ-40411813 include the optimization of the synthesis method to improve yields and purity, the development of new formulations to improve solubility and half-life, and the exploration of its potential use in other neurological disorders. JNJ-40411813 has the potential to be a valuable addition to the treatment options for sleep disorders and other neurological disorders.
Métodos De Síntesis
The synthesis of JNJ-40411813 involves a series of chemical reactions that result in the formation of the final product. The synthesis starts with the preparation of 2,4-difluorobenzaldehyde, which is then reacted with cyclobutanone to form 3-(2,4-difluorophenyl)cyclobutanone. This intermediate is then reacted with 5-(methoxymethyl)pyridine-3-carboxylic acid to form the final product, JNJ-40411813. The synthesis method has been optimized to provide high yields and purity of the final product.
Aplicaciones Científicas De Investigación
JNJ-40411813 has been extensively studied in preclinical models for its potential use in the treatment of sleep disorders. It has been shown to selectively block the orexin receptors in the brain, which play a key role in regulating wakefulness and sleep. JNJ-40411813 has been shown to increase the total sleep time and decrease the latency to sleep onset in animal models. It has also been shown to improve the quality of sleep and reduce the number of awakenings during the night.
Propiedades
IUPAC Name |
N-[3-(2,4-difluorophenyl)cyclobutyl]-5-(methoxymethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O2/c1-24-10-11-4-13(9-21-8-11)18(23)22-15-5-12(6-15)16-3-2-14(19)7-17(16)20/h2-4,7-9,12,15H,5-6,10H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRBVNRWKKUVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CN=C1)C(=O)NC2CC(C2)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7350963.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-pyrrolidin-1-ylpyrimidine-4-carboxamide](/img/structure/B7350965.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide](/img/structure/B7350971.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1-benzofuran-2-carboxamide](/img/structure/B7350982.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-pyrrol-1-ylbenzamide](/img/structure/B7351011.png)

![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(tetrazol-1-yl)benzamide](/img/structure/B7351027.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyl-4-oxophthalazine-1-carboxamide](/img/structure/B7351034.png)
![5-chloro-N-[3-(2,4-difluorophenyl)cyclobutyl]-2-methylpyrimidine-4-carboxamide](/img/structure/B7351036.png)
![N-[3-(2,4-difluorophenyl)cyclobutyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)-2-methylpropanamide](/img/structure/B7351040.png)